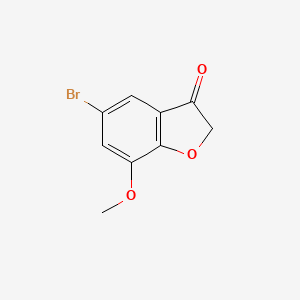

3(2H)-Benzofuranone, 5-bromo-7-methoxy-

Description

Contextual Significance of Benzofuranone Derivatives in Contemporary Organic Chemistry Research

Benzofuranone derivatives represent a vital class of oxygen-containing heterocyclic compounds, distinguished by a fused benzene (B151609) and furanone ring system. nih.govresearchgate.net This structural motif is ubiquitous in nature, found in numerous plant species, and has garnered significant attention from synthetic and medicinal chemists. rsc.org The importance of these compounds in contemporary research is rooted in their broad spectrum of biological and pharmacological activities. rsc.org

Numerous studies have demonstrated that benzofuranone and its related benzofuran (B130515) derivatives possess potent anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. nih.govnih.govmdpi.com Their proven effectiveness in preclinical studies has established them as privileged scaffolds in drug discovery. nih.govresearchgate.net Consequently, the development of novel and efficient synthetic methodologies for creating substituted benzofuranones is an active and important area of organic chemistry research, aiming to generate libraries of new compounds for biological screening. oregonstate.edujocpr.com

Rationale for Focused Academic Investigation of Substituted 3(2H)-Benzofuranones, Specifically 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The academic focus on specifically substituted benzofuranones is driven by the principles of medicinal chemistry, particularly the study of structure-activity relationships (SAR). nih.govyoutube.com The type, number, and position of substituents on the core benzofuranone structure are critical in determining the compound's biological activity and selectivity. nih.gov The investigation of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- is rationalized by the known influence of its specific functional groups:

The Bromo Substituent : Halogenation is a common strategy to enhance the therapeutic potential of bioactive molecules. The presence of a bromine atom can increase a compound's lipophilicity, potentially improving membrane permeability. Furthermore, halogens can form "halogen bonds," an interaction that can significantly improve the binding affinity of a molecule to its biological target, which has been linked to increased anticancer activity in some benzofuran derivatives. nih.gov

The Methoxy (B1213986) Substituent : Methoxy groups are frequently found in naturally occurring, biologically active benzofurans. nih.gov The position of the methoxy group on the aromatic ring can profoundly impact a compound's potency and interaction with specific biological receptors. For instance, the placement of methoxy groups on the benzofuran ring has been shown to be a key determinant of antitumor activity and receptor affinity. nih.gov

The combination of a bromo group at position 5 and a methoxy group at position 7 on the 3(2H)-benzofuranone scaffold presents a unique electronic and steric profile. This makes it a compelling target for academic research aimed at discovering novel bioactive agents and understanding the synergistic or antagonistic effects of these specific substitutions.

Delimitation of Research Scope and Articulation of Academic Objectives for 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The research scope for a targeted compound like 3(2H)-Benzofuranone, 5-bromo-7-methoxy- is typically well-defined. The primary academic objectives for its investigation would include:

Chemical Synthesis : To design and execute a regioselective synthetic route to produce the compound with high purity, ensuring the precise placement of the bromo and methoxy groups. oregonstate.edu

Structural Characterization : To unambiguously confirm the chemical structure using modern analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Biological Evaluation : To screen the compound for a range of biological activities hypothesized from its structural features. Based on the known properties of related compounds, this would likely include cytotoxicity assays against various cancer cell lines and antioxidant activity assays. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Contribution : To use the data obtained from the biological evaluation to contribute to the broader understanding of how halogen and methoxy substituents influence the activity of the 3(2H)-benzofuranone scaffold. nih.gov This information is crucial for the rational design of future derivatives with potentially improved therapeutic properties.

The following table summarizes illustrative research findings on related substituted benzofuranone derivatives, providing context for the potential areas of investigation for the title compound.

| Substitution Type | Observed Effect on Biological Activity | Reference Class |

|---|---|---|

| Halogenation (e.g., Bromination) | Often leads to enhanced antiproliferative and cytotoxic activity against cancer cell lines. nih.gov | Anticancer Agents |

| Methoxy Substitution | Position is critical; can increase or decrease potency. For example, a 6-methoxy group showed higher potency than a 7-methoxy group in one study. nih.gov | Anticancer Agents |

| Hybridization with other scaffolds (e.g., Chalcone) | Can result in synergistic cytotoxic effects against malignant tumors. nih.gov | Anticancer Agents |

| Various substitutions at C-2 | Found to be crucial for the cytotoxic activity of benzofuran derivatives. nih.gov | Anticancer Agents |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrO3 |

|---|---|

Molecular Weight |

243.05 g/mol |

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran-3-one |

InChI |

InChI=1S/C9H7BrO3/c1-12-8-3-5(10)2-6-7(11)4-13-9(6)8/h2-3H,4H2,1H3 |

InChI Key |

CNZKKTWGHZNMHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OCC2=O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2h Benzofuranone, 5 Bromo 7 Methoxy and Core Analogues

Novel Synthetic Routes and Strategic Retrosynthetic Analysis for the 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Scaffold

A strategic retrosynthetic analysis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- (1) suggests a convergent approach, hinging on the late-stage introduction of the bromine atom to ensure regiochemical control. The primary disconnection breaks the C-Br bond, leading to the key intermediate, 7-methoxy-3(2H)-benzofuranone (2). This precursor simplifies the synthetic challenge to the construction of a monosubstituted benzofuranone ring.

Further disconnection of the C-O bond in the furanone ring of intermediate 2 reveals a substituted phenoxyacetic acid derivative. A more practical and established approach, however, involves the cyclization of a suitably functionalized phenol (B47542). A practical synthesis for large-scale production of 7-methoxy-3(2H)-benzofuranone (2) has been reported, starting from the commercially available 2-hydroxy-3-methoxybenzoic acid. tandfonline.comtandfonline.com This multi-step process provides a reliable route to this crucial intermediate.

A plausible synthetic route, therefore, commences with the synthesis of 7-methoxy-3(2H)-benzofuranone (2), followed by a regioselective bromination at the C-5 position. The electron-donating nature of the methoxy (B1213986) group at C-7 and the carbonyl group at C-3 will influence the regioselectivity of the electrophilic aromatic substitution.

Regioselective Synthesis Strategies for Substituted Benzofuranones Incorporating 5-Bromo and 7-Methoxy Moieties

The cornerstone of a successful synthesis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- lies in the precise control of substituent placement on the aromatic ring. The methoxy group at the 7-position and the bromine atom at the 5-position demand a highly regioselective approach.

One effective strategy involves the synthesis of the 7-methoxy-3(2H)-benzofuranone scaffold first, followed by selective bromination. The directing effects of the substituents on the benzene (B151609) ring are paramount in this step. The 7-methoxy group is an ortho-, para-director, activating the C-6 and C-8 positions (the latter is part of the fused ring). The carbonyl group of the furanone ring is a meta-director, deactivating the ortho and para positions relative to it. In the case of 7-methoxy-3(2H)-benzofuranone, the C-5 position is para to the activating methoxy group, making it a likely site for electrophilic substitution. The use of a mild brominating agent, such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst, could favor the desired monobromination at the C-5 position.

Alternative strategies could involve starting with a pre-functionalized benzene ring where the bromo and methoxy substituents are already in the desired 1,3-relationship with a third functional group that can be elaborated into the furanone ring. However, this approach can often lead to longer synthetic sequences and potential issues with functional group compatibility. The reaction of 3-hydroxy-2-pyrones with nitroalkenes has been shown to allow for the regioselective preparation of benzofuranones with programmable substitution patterns, offering a potential, albeit more complex, alternative for constructing highly substituted scaffolds. oregonstate.edunih.gov

Catalytic Approaches and Optimized Conditions for the Synthesis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

Modern organic synthesis heavily relies on catalytic methods to enhance efficiency, selectivity, and sustainability. The synthesis of the 3(2H)-benzofuranone core can be achieved through various catalytic cyclization reactions. organic-chemistry.orgresearchgate.net For instance, palladium-catalyzed intramolecular C-O bond formation from a corresponding substituted phenol precursor offers a powerful tool for constructing the furanone ring.

In the context of synthesizing 7-methoxy-3(2H)-benzofuranone, the intramolecular Perkin condensation of a phenoxyacetic acid derivative can be facilitated by a catalyst. tandfonline.com The subsequent selective bromination step can also benefit from catalysis. While electrophilic aromatic bromination can proceed with molecular bromine, the use of catalysts such as iron(III) bromide (FeBr₃) can enhance the reaction rate and selectivity. For a more controlled bromination, the use of N-bromosuccinimide (NBS) with a catalytic amount of an acid or a Lewis acid can be employed to achieve the desired 5-bromo product.

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. This includes the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For the bromination step, a non-polar solvent like dichloromethane (B109758) or carbon tetrachloride at or below room temperature would likely be optimal to control the reactivity of the brominating agent and minimize the formation of polybrominated byproducts.

Below is a table summarizing potential catalytic approaches and conditions for the key synthetic steps:

| Step | Reaction Type | Proposed Catalyst | Potential Solvents | Temperature Range (°C) |

| Formation of 7-methoxy-3(2H)-benzofuranone | Intramolecular Cyclization | Acetic Anhydride/Sodium Acetate (Perkin Condensation) | Acetic Anhydride | 140-150 |

| Bromination at C-5 | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS) / Silica-supported sulfuric acid | Dichloromethane, Acetonitrile | 0 - 25 |

Integration of Green Chemistry Principles in the Development of Sustainable Synthetic Protocols for 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact. nih.govresearchgate.net For the synthesis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, several green chemistry principles can be applied.

The choice of starting materials is a key consideration. Utilizing readily available and less hazardous precursors like 2-hydroxy-3-methoxybenzoic acid aligns with this principle. The use of catalytic reagents over stoichiometric ones is another cornerstone of green chemistry, as it reduces waste generation. jocpr.com Employing catalysts for both the cyclization and bromination steps would be a significant green improvement over classical methods that often use harsh and wasteful reagents.

Solvent selection is also crucial. Whenever possible, the use of greener solvents such as water, ethanol, or supercritical fluids should be considered. If organic solvents are necessary, minimizing their volume and choosing options with lower toxicity and environmental persistence is important. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. Furthermore, designing the synthesis to have a high atom economy is a fundamental principle of green chemistry.

Comparative Analysis of Synthetic Efficiency and Atom Economy for 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Production

The efficiency of a synthetic route can be evaluated using various metrics, with percentage yield and atom economy being two of the most important. primescholars.comresearchgate.net Atom economy, a concept developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. nih.gov

Let's analyze a proposed two-step synthesis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- starting from 7-methoxy-3(2H)-benzofuranone and N-bromosuccinimide.

Step 2: Bromination of 7-methoxy-3(2H)-benzofuranone (2)

The reaction is: C₉H₈O₃ + C₄H₄BrNO₂ → C₉H₇BrO₃ + C₄H₅NO₂ (7-methoxy-3(2H)-benzofuranone) + (NBS) → (5-bromo-7-methoxy-3(2H)-benzofuranone) + (Succinimide)

To calculate the atom economy for this step:

Molecular Weight of Desired Product (C₉H₇BrO₃): (9 * 12.01) + (7 * 1.01) + 79.90 + (3 * 16.00) = 108.09 + 7.07 + 79.90 + 48.00 = 243.06 g/mol

Molecular Weight of Reactants:

C₉H₈O₃: (9 * 12.01) + (8 * 1.01) + (3 * 16.00) = 108.09 + 8.08 + 48.00 = 164.17 g/mol

C₄H₄BrNO₂: (4 * 12.01) + (4 * 1.01) + 79.90 + (1 * 14.01) + (2 * 16.00) = 48.04 + 4.04 + 79.90 + 14.01 + 32.00 = 177.99 g/mol

Total Molecular Weight of Reactants: 164.17 + 177.99 = 342.16 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) * 100 Atom Economy (%) = (243.06 / 342.16) * 100 ≈ 71.04%

The following table provides a comparative analysis of this proposed route with a hypothetical alternative involving direct bromination of a precursor before cyclization.

| Synthetic Route | Number of Steps (from key intermediate) | Key Transformation | Overall Yield (Hypothetical) | Atom Economy (for key transformation) | Green Chemistry Considerations |

| Route A: Late-Stage Bromination | 2 | Regioselective bromination of 7-methoxy-3(2H)-benzofuranone | Good | ~71% | Good regiocontrol, potentially milder conditions. |

| Route B: Early-Stage Bromination | 3+ | Synthesis of a pre-brominated precursor followed by cyclization | Moderate | Varies depending on the specific route, but likely lower due to more reagents. | May require protecting groups, potentially more steps and waste. |

This analysis suggests that a late-stage bromination strategy (Route A) is likely to be more efficient in terms of both yield and atom economy for the synthesis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-.

Comprehensive Analysis of Chemical Reactivity and Mechanistic Pathways of 3 2h Benzofuranone, 5 Bromo 7 Methoxy

Electrophilic and Nucleophilic Reactivity of the Benzofuranone Ring System in 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The benzofuranone ring system possesses distinct sites for both electrophilic and nucleophilic attack, influenced by the electronic effects of the substituents on the aromatic ring.

Nucleophilic Reactivity : The primary center for nucleophilic reactivity is the carbonyl group at the C3 position. The adjacent methylene (B1212753) group (C2) possesses acidic protons, which can be abstracted by a base to form a nucleophilic enolate. This enolate can subsequently participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The lactone functionality within the furanone ring can also undergo nucleophilic acyl substitution, leading to ring-opening.

Electrophilic Reactivity : The benzene (B151609) portion of the molecule is susceptible to electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents. The methoxy (B1213986) group at C7 is a strongly activating, ortho, para-directing group. Conversely, the bromine atom at C5 is deactivating but also an ortho, para-director. The carbonyl moiety of the furanone ring acts as a deactivating group. Considering these combined influences, the most probable position for electrophilic attack is C6, which is ortho to the powerfully activating methoxy group and not sterically hindered.

Transformations Involving the Bromine Substituent in 3(2H)-Benzofuranone, 5-bromo-7-methoxy- (e.g., Cross-Coupling, Nucleophilic Aromatic Substitution)

The bromine atom at the C5 position is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions : The carbon-bromine bond is a common substrate for a variety of powerful C-C and C-heteroatom bond-forming reactions. These transformations are fundamental in modern organic synthesis for creating complex molecular architectures. An efficient palladium-catalyzed cross-coupling method for similar 5-bromo-heterocycles has been described, allowing for the preparation of diverse (hetero)aryl derivatives in high yields. researchgate.netnih.govuzh.ch The versatility of these reactions allows for the synthesis of novel benzofuran (B130515) derivatives. nih.gov Some key examples include:

Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid to form a new C-C bond.

Heck Coupling : Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling : Reaction with a terminal alkyne, yielding an alkynylated product.

Buchwald-Hartwig Amination : Formation of a C-N bond by reacting with an amine.

Table 1: Representative Conditions for Suzuki Cross-Coupling on Bromo-Aromatic Systems

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | Up to 95% |

| Pd(PPh3)4 | - | Na2CO3 | DME/H2O | 80 | Up to 92% |

| PdCl2(dppf) | - | K2CO3 | Dioxane/H2O | 90 | Up to 97% |

Data are illustrative and based on general procedures for bromo-aromatic compounds.

Nucleophilic Aromatic Substitution (SNAr) : Direct replacement of the bromine by a nucleophile is generally challenging for aryl bromides unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, the ring is not sufficiently activated for SNAr to be a facile pathway under standard conditions.

Chemical Modifications and Reactivity Profile of the Methoxy Group in 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The methoxy group at C7 is generally robust but can be chemically modified under specific, often harsh, conditions.

Ether Cleavage : The most common transformation of an aryl methoxy group is its cleavage to the corresponding phenol (B47542). This is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction would convert the title compound into 5-bromo-7-hydroxy-3(2H)-benzofuranone.

Nucleophilic Substitution : Direct nucleophilic displacement of the methoxy group on an aromatic ring is an uncommon reaction. However, specialized methods for the intramolecular amination of methoxy arenes have been developed, sometimes utilizing reagents like sodium hydride-iodide composites to facilitate the reaction. ntu.edu.sg Such a transformation on this substrate would likely require a tethered amine nucleophile to proceed intramolecularly.

Investigations into Ring-Opening, Rearrangement, and Cycloaddition Pathways of the 3(2H)-Benzofuranone Core of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The heterocyclic furanone ring can undergo several types of reactions that alter its core structure.

Ring-Opening : The 3(2H)-benzofuranone structure contains a lactone, which is a cyclic ester. This functional group is susceptible to hydrolysis under both acidic and basic conditions.

Base-Mediated Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide, would lead to nucleophilic attack at the carbonyl carbon, cleaving the ester bond and opening the ring to form the sodium salt of (5-bromo-2-hydroxy-3-methoxyphenyl)acetic acid.

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the lactone can be hydrolyzed to yield the same carboxylic acid product.

Rearrangement and Cycloaddition : While the synthesis of some benzofuranones can be achieved through cascade reactions involving cycloadditions like the Diels-Alder reaction oregonstate.edu, rearrangements and cycloadditions involving the pre-formed 3(2H)-benzofuranone core are not widely reported. The stability of the aromatic system makes such pathways energetically demanding.

Detailed Mechanistic Elucidation and Kinetic Studies of Key Chemical Transformations of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The catalytic cycle for the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl bromide (3(2H)-Benzofuranone, 5-bromo-7-methoxy-), inserting into the carbon-bromine bond. This forms a new organopalladium(II) species.

Transmetalation : The organopalladium(II) complex then reacts with a boronate species (formed from the boronic acid and a base). The organic group from the boron atom is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination : The two organic ligands on the palladium center couple, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Table 2: Mechanistic Steps of the Suzuki-Miyaura Coupling

| Step | Reactants | Intermediate/Transition State | Products |

|---|---|---|---|

| Oxidative Addition | Ar-Br + Pd(0)Ln | [Ar-Pd(II)(Br)Ln] | Ar-Pd(II)-Br Complex |

| Transmetalation | Ar-Pd(II)-Br + Ar'-B(OR)2 | [Ar-Pd(II)(Ar')Ln] | Ar-Pd(II)-Ar' Complex + X-B(OR)2 |

| Reductive Elimination | Ar-Pd(II)-Ar' | Transition state leading to C-C bond formation | Ar-Ar' + Pd(0)Ln |

Ar-Br represents 3(2H)-Benzofuranone, 5-bromo-7-methoxy-. Ar' represents the organic group from the boronic acid.

This mechanistic framework provides a robust model for predicting the outcomes and optimizing the conditions for one of the most significant transformations of this molecule.

Derivatization Strategies and Analogue Synthesis Based on the 3 2h Benzofuranone, 5 Bromo 7 Methoxy Scaffold

Systematic Functionalization of the 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Core through Site-Selective Modifications

The structure of 5-bromo-7-methoxy-3(2H)-benzofuranone offers several reactive sites for systematic functionalization. These include the aromatic ring, the methylene (B1212753) group at the C2 position, and the carbonyl group at the C3 position. Site-selective modifications can be achieved by carefully choosing reagents and reaction conditions.

Aromatic Ring Functionalization: The benzene (B151609) ring of the benzofuranone scaffold, substituted with a bromine atom and a methoxy (B1213986) group, is amenable to various transformations. The bromine atom at the C5 position can be readily displaced or coupled with other moieties through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. The methoxy group at C7 can be demethylated to a hydroxyl group, which can then be further functionalized through etherification or esterification.

Modification at the C2 Position: The methylene group at the C2 position is activated by the adjacent carbonyl and ether functionalities. This position can be functionalized through various reactions, including alkylation, arylation, and condensation reactions. For instance, deprotonation with a suitable base can generate a nucleophilic enolate that can react with a variety of electrophiles.

Carbonyl Group Transformations: The carbonyl group at the C3 position is a key site for modification. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new carbon-carbon bonds. Reduction of the carbonyl group can yield the corresponding alcohol, which can be further derivatized.

A hypothetical systematic functionalization of the 5-bromo-7-methoxy-3(2H)-benzofuranone core is presented in the table below, showcasing the potential for diverse analogue synthesis.

| Modification Site | Reaction Type | Reagent/Catalyst | Potential Substituent Introduced |

| C5-Br | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| C5-Br | Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group |

| C7-OCH3 | Demethylation | BBr3 | Hydroxyl group |

| C2-CH2 | Alkylation | Alkyl halide, Base | Alkyl group |

| C3=O | Grignard Reaction | Grignard reagent | Tertiary alcohol |

| C3=O | Reductive Amination | Amine, Reducing agent | Amino group |

Rational Design and Synthesis of Structurally Modified Analogues of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The rational design of analogues of 5-bromo-7-methoxy-3(2H)-benzofuranone is guided by the desire to explore and optimize its potential biological activities. By systematically altering the substituents on the benzofuranone scaffold, it is possible to modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn can influence its interaction with biological targets.

One common strategy is the application of the bioisosteric replacement principle. For example, the bromine atom at C5 could be replaced with other halogens (Cl, F) or with trifluoromethyl or cyano groups to probe the effect of electronegativity and size. The methoxy group at C7 could be replaced with other alkoxy groups of varying chain lengths or with a hydroxyl or amino group to investigate the role of hydrogen bonding.

The synthesis of these rationally designed analogues would follow established synthetic routes. For instance, the synthesis of various 5-substituted analogues could be achieved via a common intermediate where the bromine atom is replaced by a more versatile functional group, such as a boronic ester, which can then participate in a variety of coupling reactions.

Exploration of Structure-Reactivity Relationships within Derivatized 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Analogues

The study of structure-reactivity relationships (SRR) is crucial for understanding how modifications to the 5-bromo-7-methoxy-3(2H)-benzofuranone scaffold influence its chemical behavior. The electronic nature of the substituents on the aromatic ring can significantly impact the reactivity of the entire molecule.

For instance, the introduction of electron-donating groups on the aromatic ring would be expected to increase the electron density of the π-system, potentially affecting the reactivity of the carbonyl group and the C2 position. Conversely, electron-withdrawing groups would decrease the electron density. The table below summarizes the predicted effects of different substituents on the reactivity of the benzofuranone core.

| Substituent at C5 | Electronic Effect | Predicted Effect on C3 Carbonyl Reactivity | Predicted Effect on C2 Methylene Acidity |

| -NO2 | Electron-withdrawing | Increase | Increase |

| -CN | Electron-withdrawing | Increase | Increase |

| -Cl | Electron-withdrawing | Increase | Increase |

| -CH3 | Electron-donating | Decrease | Decrease |

| -NH2 | Electron-donating | Decrease | Decrease |

These predicted relationships can be experimentally verified through kinetic studies and product analysis of various reactions, providing valuable insights for the design of future derivatization strategies.

Regio- and Stereoselective Functionalization Approaches to 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Derivatives

Achieving regio- and stereoselectivity is a key challenge in the synthesis of complex organic molecules. For derivatives of 5-bromo-7-methoxy-3(2H)-benzofuranone, these considerations are particularly important when introducing multiple substituents or creating chiral centers.

Regioselectivity: Regioselective functionalization of the aromatic ring can be controlled by the directing effects of the existing bromo and methoxy groups. For electrophilic aromatic substitution reactions, the substitution pattern will be dictated by the combined directing effects of these groups. In the case of metal-catalyzed cross-coupling reactions, the high reactivity of the C-Br bond at the C5 position allows for selective functionalization at this site.

Stereoselectivity: The introduction of a substituent at the C2 position can create a new stereocenter. Achieving stereoselectivity in this process often requires the use of chiral auxiliaries, catalysts, or reagents. For example, asymmetric alkylation of the C2 position could be achieved using a chiral base or a chiral phase-transfer catalyst. The stereochemical outcome of nucleophilic additions to the C3 carbonyl group can also be controlled using chiral reducing agents or by substrate-controlled diastereoselective reactions if a chiral center is already present in the molecule.

The development of efficient regio- and stereoselective methods is essential for the synthesis of enantiomerically pure and structurally defined analogues of 5-bromo-7-methoxy-3(2H)-benzofuranone, which is often a prerequisite for the evaluation of their biological activity.

Advanced Computational and Theoretical Studies on 3 2h Benzofuranone, 5 Bromo 7 Methoxy

Quantum Chemical Investigations of the Electronic Structure, Bonding, and Charge Distribution in 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be essential to understand the electronic properties of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-. These investigations would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is crucial for predicting the molecule's reactivity, intermolecular interactions, and spectroscopic properties. Analysis of the molecular orbitals (HOMO and LUMO) would provide insights into its electronic transitions and potential for participating in chemical reactions. Furthermore, a detailed bonding analysis could elucidate the nature of the chemical bonds within the molecule, including the influence of the bromo and methoxy (B1213986) substituents on the benzofuranone core.

Conformational Analysis, Tautomerism, and Energy Landscapes of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- and its Isomers

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- would involve exploring the different spatial arrangements of its atoms and identifying the most stable conformations. This is particularly important for understanding how the molecule might interact with biological targets or other molecules. Additionally, the potential for tautomerism, where the molecule can exist in different isomeric forms that are in equilibrium, would need to be investigated. By calculating the relative energies of different conformers and tautomers, an energy landscape can be constructed, providing a comprehensive picture of the molecule's structural flexibility and the likelihood of different forms being present under various conditions. While general principles of conformational analysis can be applied, specific data for this compound is not available.

Theoretical Prediction of Reaction Pathways, Transition States, and Reaction Energetics for 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Transformations

Theoretical methods can be used to predict how a molecule will behave in a chemical reaction. For 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, this would involve mapping out the potential energy surface for various transformations. By identifying the transition states—the high-energy structures that connect reactants and products—and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be predicted. This information is invaluable for designing synthetic routes to new compounds or for understanding the metabolic fate of the molecule.

Molecular Modeling and Simulation of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- in Diverse Chemical Environments and Solvents

The behavior of a molecule can be significantly influenced by its environment. Molecular modeling and simulation techniques, such as molecular dynamics (MD), can be used to study 3(2H)-Benzofuranone, 5-bromo-7-methoxy- in different solvents or in the presence of other molecules. These simulations can provide insights into how the solvent affects the molecule's conformation and reactivity. For example, the solubility of the compound and its partitioning between different phases could be predicted. If the molecule is of biological interest, simulations could be used to model its interaction with a protein's active site, providing a basis for rational drug design.

Application of Advanced Spectroscopic and Analytical Methodologies for 3 2h Benzofuranone, 5 Bromo 7 Methoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Dynamic Studies of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a definitive connectivity map of the molecule.

In the ¹H NMR spectrum, the protons of the aromatic ring and the methylene (B1212753) and methoxy (B1213986) groups would exhibit characteristic chemical shifts and coupling patterns. The two aromatic protons would appear as distinct signals, likely doublets, due to their unique electronic environments influenced by the bromine and methoxy substituents. The methylene protons at the C2 position would typically appear as a singlet, while the methoxy protons would also present as a singlet further downfield.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbonyl carbon (C3) would be the most deshielded, appearing at a characteristic low-field chemical shift. The aromatic carbons' shifts would be influenced by the attached substituents (bromine, oxygen, and methoxy group), which can be predicted and confirmed using established correlation tables and computational models.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H₂ | ~4.6 | ~75 |

| C3 (C=O) | - | ~200 |

| C3a | - | ~120 |

| C4-H | ~7.0-7.2 | ~115 |

| C5-Br | - | ~118 |

| C6-H | ~7.0-7.2 | ~125 |

| C7-OCH₃ | - | ~160 |

| C7a | - | ~170 |

Advanced Mass Spectrometric Techniques (e.g., Tandem MS, Ion Mobility MS, High-Resolution MS) for Structural Elucidation of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- and its Synthetic Intermediates

Advanced mass spectrometric (MS) techniques are vital for confirming the molecular weight and elucidating the structure of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. semanticscholar.org This allows for the unambiguous determination of the elemental formula (C₉H₇BrO₃), as the measured mass can be distinguished from other potential formulas with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, serving as a clear indicator of the presence of a single bromine atom.

Tandem MS (MS/MS) experiments would be employed to probe the compound's fragmentation pathways. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Expected fragmentation could involve the loss of a carbonyl group (CO), a methyl radical (•CH₃) from the methoxy group, or a bromine radical (•Br), providing conclusive evidence for the presence and connectivity of these functional groups.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

| Ion Species | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 242.9651 | 244.9631 |

| [M+Na]⁺ | 264.9471 | 266.9450 |

| [M-CO+H]⁺ | 214.9702 | 216.9682 |

X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Determination of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- and its Crystalline Derivatives

Should 3(2H)-Benzofuranone, 5-bromo-7-methoxy- form a single crystal of suitable quality, X-ray crystallography would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. researchgate.net The resulting crystal structure would confirm the planarity of the benzofuranone core and the specific positions of the bromo and methoxy substituents on the aromatic ring.

Furthermore, X-ray crystallography reveals intermolecular interactions within the crystal lattice, such as hydrogen bonding or π-π stacking, which govern the material's solid-state properties. Studies on similar brominated benzofuran (B130515) derivatives have shown how intermolecular interactions can lead to the formation of complex supramolecular structures like dimers or chains. researchgate.net For 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, weak C-H···O interactions involving the carbonyl or methoxy oxygen atoms would be expected to play a role in the crystal packing.

Table 3: Key Parameters Determined by X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of every atom |

| Bond Lengths & Angles | Geometric details of the molecular structure |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis, Conformational Insights, and Hydrogen Bonding in 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a rapid and non-destructive method for identifying functional groups and gaining conformational insights. nih.gov The spectra for 3(2H)-Benzofuranone, 5-bromo-7-methoxy- would be dominated by several characteristic absorption bands.

The most prominent feature in the FTIR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group, typically observed in the range of 1710-1730 cm⁻¹. semanticscholar.org The exact position of this band can be sensitive to the electronic effects of the ring substituents. Other key vibrations include the C-O-C stretching of the furanone ring and the methoxy group, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and the C-Br stretching vibration, which would appear at lower frequencies.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The combination of both techniques allows for a more complete vibrational assignment. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretch | 1710 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1200 - 1300 |

| C-O (lactone) | Stretch | 1050 - 1150 |

Advanced Chromatographic and Hyphenated Techniques (e.g., LC-MS, GC-MS, SFC-MS) for Purity Assessment and Complex Mixture Analysis Involving 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

Chromatographic techniques are essential for the separation, isolation, and purity assessment of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- from reaction mixtures and for quantitative analysis. High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18), would be the primary method for determining the purity of a synthesized batch. A UV detector would monitor the elution of the compound, and the peak area would be proportional to its concentration.

Hyphenated techniques, which couple a separation method with a spectroscopic detector, provide significantly more information. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it provides the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer for each separated component. This allows for the confident identification of the target compound in a complex mixture and the tentative identification of impurities or synthetic byproducts based on their mass.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed if the compound is sufficiently volatile and thermally stable. semanticscholar.org This technique offers high chromatographic resolution and provides electron ionization (EI) mass spectra, which contain rich fragmentation patterns useful for structural confirmation and library matching.

Synthetic Utility and Applications of 3 2h Benzofuranone, 5 Bromo 7 Methoxy in Broader Organic Synthesis

3(2H)-Benzofuranone, 5-bromo-7-methoxy- as a Versatile Building Block for the Construction of Diverse Heterocyclic and Carbocyclic Scaffolds

The unique structural features of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- make it an adept precursor for a range of chemical transformations, leading to the formation of diverse molecular frameworks. The reactivity of the C2 methylene (B1212753) group, adjacent to the carbonyl, allows for various functionalizations, while the aryl bromide provides a handle for cross-coupling reactions. The electron-donating methoxy (B1213986) group can also influence the regioselectivity of aromatic substitution reactions.

While specific research on the direct use of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- as a building block is limited, the known reactivity of the benzofuranone scaffold allows for the postulation of its synthetic potential. For instance, the C2 position can be readily alkylated or used in condensation reactions to build upon the core structure. The aryl bromide is a prime site for Suzuki, Heck, or Sonogashira coupling reactions, enabling the introduction of a wide array of aryl, vinyl, or alkynyl substituents. These reactions would lead to the formation of novel, highly substituted benzofuranone derivatives or could be used as a key step in the construction of more complex heterocyclic systems.

Table 1: Potential Transformations of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- for Scaffold Diversification

| Reaction Type | Reagents and Conditions | Resulting Scaffold |

| C2-Alkylation | Base (e.g., LDA), Alkyl halide | 2-Alkyl-5-bromo-7-methoxy-3(2H)-benzofuranone |

| Aldol (B89426) Condensation | Aldehyde/Ketone, Acid/Base catalyst | 2-(Hydroxyalkyl)- or 2-Alkylidene-5-bromo-7-methoxy-3(2H)-benzofuranone |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 5-Aryl-7-methoxy-3(2H)-benzofuranone |

| Heck Coupling | Alkene, Pd catalyst, Base | 5-Alkenyl-7-methoxy-3(2H)-benzofuranone |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-7-methoxy-3(2H)-benzofuranone |

Role of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- as a Key Intermediate in the Total Synthesis of Complex Natural Products or Advanced Organic Molecules

The utility of a building block is often best demonstrated by its successful incorporation into the total synthesis of a complex target molecule. The specific substitution pattern of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- suggests its potential as a key intermediate in the synthesis of natural products containing a substituted benzofuran (B130515) or related core. The bromo and methoxy substituents are common motifs in a variety of natural products, and their presence in a readily available starting material can significantly streamline a synthetic route.

While a direct application of this specific benzofuranone in a completed total synthesis is not prominently documented in the literature, its structural similarity to intermediates used in the synthesis of compounds like ailanthoidol (B1236983) highlights its potential. For example, the synthesis of ailanthoidol has been reported to start from 5-bromo-2-hydroxy-3-methoxybenzaldehyde, a compound with a similar substitution pattern on the aromatic ring. This suggests that 3(2H)-Benzofuranone, 5-bromo-7-methoxy- could serve as a viable alternative or a precursor to such intermediates, potentially offering advantages in terms of reactivity or stereocontrol in subsequent steps.

Table 2: Comparison of Substitution Patterns in Potential Synthetic Intermediates

| Compound | C3-Substitution | C5-Substitution | C7-Substitution | Potential Synthetic Target Class |

| 3(2H)-Benzofuranone, 5-bromo-7-methoxy- | Carbonyl | Bromo | Methoxy | Substituted Benzofuran Natural Products |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | N/A (Aldehyde at C1) | Bromo | Methoxy | Ailanthoidol and related compounds |

Development of Novel Organocatalysts, Ligands, or Precursors to Catalytic Systems Derived from 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Analogues

The development of novel catalysts and ligands is a cornerstone of modern organic chemistry. Chiral scaffolds derived from natural products or readily accessible synthetic intermediates are often explored for their potential in asymmetric catalysis. The benzofuranone framework, with its defined three-dimensional structure, presents an interesting starting point for the design of new catalysts and ligands.

There is currently no specific research detailing the use of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- or its direct analogues as organocatalysts, ligands, or catalyst precursors. However, the principles of catalyst design suggest several possibilities. For instance, the introduction of a chiral center at the C2 position, followed by further functionalization, could lead to the development of novel chiral ligands for transition metal catalysis. The aryl bromide could be used to attach the benzofuranone scaffold to a larger catalytic system or a solid support. The carbonyl group could also be modified to incorporate other catalytically active functionalities. While this area remains unexplored for this particular compound, the inherent structural features of the 5-bromo-7-methoxy-3(2H)-benzofuranone scaffold offer a promising platform for future research in catalyst development.

Mechanistic Insights into in Vitro Biomolecular Interactions of 3 2h Benzofuranone, 5 Bromo 7 Methoxy

Mechanistic Characterization of Non-Covalent Binding Interactions of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- with Isolated Model Proteins and Nucleic Acids

The study of non-covalent interactions between small molecules and biological macromolecules is fundamental to understanding their mechanisms of action. For the compound 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, the potential for non-covalent binding with proteins and nucleic acids is of significant interest. These interactions, which include hydrogen bonds, van der Waals forces, hydrophobic interactions, and halogen bonds, govern the initial recognition and binding affinity of the compound to its biological targets. rsc.org

Interactions with model proteins, such as bovine serum albumin (BSA) or human serum albumin (HSA), are often used to characterize the binding properties of a compound. While direct studies on 3(2H)-Benzofuranone, 5-bromo-7-methoxy- are not available, research on similar benzofuran (B130515) derivatives shows they can bind to serum albumins, suggesting this compound may also exhibit such interactions. nih.gov The binding of benzofurans to BSA has been shown to alter the protein's secondary structure. nih.gov The presence of the bromine atom in 3(2H)-Benzofuranone, 5-bromo-7-methoxy- introduces the possibility of halogen bonding, a significant non-covalent interaction that can influence binding affinity and specificity with protein residues. rsc.org

Similarly, interactions with nucleic acids are crucial for compounds that may target DNA or RNA. Non-covalent binding of small molecules to polynucleotides is a key process in cellular functions like DNA transcription. mdpi.com The planar benzofuranone ring system could potentially intercalate between the base pairs of DNA, while the substituents could interact with the grooves of the double helix.

Elucidation of Covalent Adduct Formation Pathways and Stoichiometry Between 3(2H)-Benzofuranone, 5-bromo-7-methoxy- and Specific Biomolecules In Vitro

While non-covalent interactions are often reversible, the formation of covalent adducts represents a more permanent modification of biomolecules. The chemical structure of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- contains electrophilic sites that could potentially react with nucleophilic residues in proteins (such as cysteine, histidine, or lysine) or with nucleophilic centers in nucleic acids.

The elucidation of these covalent modification pathways typically involves techniques such as mass spectrometry to identify the modified biomolecules and the exact site of adduction. The stoichiometry of the reaction, which is the ratio of the compound to the biomolecule in the adduct, can also be determined through these methods. Understanding these pathways is critical for assessing the long-term effects of the compound on biological systems.

Spectroscopic (e.g., Fluorescence Quenching, CD Spectroscopy) and Calorimetric (e.g., ITC) Investigations of Binding Kinetics and Thermodynamics of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- in Reconstituted Biomolecular Systems

Spectroscopic and calorimetric techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of ligand-biomolecule interactions.

Fluorescence Quenching: This technique is often used to study the binding of a ligand to a protein containing fluorescent amino acid residues like tryptophan. For instance, BSA has two tryptophan residues whose fluorescence can be quenched upon ligand binding. nih.gov By monitoring the decrease in fluorescence intensity of a model protein or nucleic acid upon titration with 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, the binding constant (Kb) and the number of binding sites (n) can be determined. Studies on other benzofuran derivatives have shown that their addition to BSA leads to a decrease in fluorescence intensity, indicating complex formation. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating changes in the secondary structure of proteins and nucleic acids upon ligand binding. For example, the binding of some benzofuran derivatives to BSA has been shown to alter the protein's alpha-helical content. nih.gov Such studies with 3(2H)-Benzofuranone, 5-bromo-7-methoxy- would reveal its impact on the conformation of its target biomolecules.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). This data is crucial for understanding the driving forces behind the binding interaction.

| Technique | Parameters Determined | Example Application with a Model Protein (e.g., BSA) |

| Fluorescence Quenching | Binding constant (Kb), number of binding sites (n) | Titrating a solution of BSA with 3(2H)-Benzofuranone, 5-bromo-7-methoxy- and monitoring the decrease in tryptophan fluorescence to calculate binding affinity. |

| Circular Dichroism (CD) Spectroscopy | Changes in secondary structure (e.g., α-helix, β-sheet content) | Recording the CD spectrum of BSA before and after the addition of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- to observe conformational changes. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes | Directly measuring the heat released or absorbed when 3(2H)-Benzofuranone, 5-bromo-7-methoxy- is injected into a solution containing a target biomolecule. |

Computational Docking and Molecular Dynamics Simulations for Understanding Binding Poses and Interaction Energetics of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- with Macromolecular Targets In Vitro

Computational methods provide valuable insights into the molecular-level details of ligand-receptor interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, docking studies can be performed with the crystal structures of various proteins or nucleic acids to identify potential binding sites and predict the binding pose. nih.gov The results can highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and the macromolecule. For example, docking studies have been used to understand how other inhibitors bind to the active sites of enzymes. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the binding process and the stability of the ligand-receptor complex over time. mdpi.com Starting from a docked pose, an MD simulation can reveal how the ligand and the protein adapt to each other, the stability of the interactions, and can be used to calculate binding free energies. mdpi.com These simulations can also identify the role of water molecules in the binding interface and provide a more accurate picture of the interaction energetics.

| Computational Method | Information Obtained | Relevance to 3(2H)-Benzofuranone, 5-bromo-7-methoxy- |

| Molecular Docking | Preferred binding orientation (pose), binding affinity score, key interacting residues. nih.gov | Predicting how 3(2H)-Benzofuranone, 5-bromo-7-methoxy- fits into the active site of a target protein and identifying key amino acids involved in the interaction. |

| Molecular Dynamics (MD) Simulations | Stability of the ligand-protein complex, dynamic conformational changes, calculation of binding free energies. mdpi.com | Assessing the stability of the predicted binding pose of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- and understanding the flexibility of the binding site. |

Future Research Directions and Unexplored Avenues for 3 2h Benzofuranone, 5 Bromo 7 Methoxy

Emerging Synthetic Methodologies and Technologies Applicable to the Efficient and Sustainable Production of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-

The development of efficient and environmentally benign synthetic routes to complex organic molecules is a cornerstone of modern chemistry. For the production of 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, several emerging methodologies offer significant advantages over classical approaches.

Recent advancements in catalysis provide promising avenues for the synthesis of substituted benzofuranones. Gold-catalyzed cycloisomerization of ortho-alkynylphenols has been demonstrated as a flexible method for preparing benzofuran-3(2H)-ones. This approach, along with metal-free alternatives involving the treatment of benzofurans with alcohols or acids, offers high chemoselectivity and a broad substrate scope, which could be adapted for the specific synthesis of the target molecule. Furthermore, regioselective synthesis strategies starting from readily available precursors like 3-hydroxy-2-pyrones and substituted nitroalkenes present a programmable method to control the substitution pattern on the benzofuranone core. researchgate.netchemrxiv.org

In the context of sustainable production, the principles of green chemistry are paramount. Methodologies that reduce waste, minimize the use of hazardous reagents, and operate under milder reaction conditions are highly desirable. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including benzofuranones. The application of MAOS to the synthesis of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- could lead to a more energy-efficient and rapid production process. Additionally, the use of greener solvents and catalyst systems, such as solid-supported catalysts that can be easily recovered and reused, would further enhance the sustainability of the synthesis.

| Synthetic Methodology | Potential Advantages for 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Production |

| Gold-Catalyzed Cycloisomerization | High chemoselectivity, broad substrate scope. |

| Metal-Free Benzofuran (B130515) Treatment | Avoids the use of heavy metal catalysts, potentially more sustainable. |

| Regioselective Synthesis | Precise control over the placement of bromo and methoxy (B1213986) substituents. |

| Microwave-Assisted Synthesis | Accelerated reaction times, potentially higher yields, and improved energy efficiency. |

| Flow Chemistry | Improved safety, scalability, and process control. |

Potential for Integration of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- in the Development of Advanced Materials or Functional Molecular Systems

The inherent electronic and structural properties of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- make it an intriguing candidate for incorporation into advanced materials and functional molecular systems. The interplay between the electron-withdrawing bromo group and the electron-donating methoxy group can significantly influence the molecule's photophysical and electronic characteristics.

One area of potential is in the design of novel organic electronic materials. The benzofuranone core is a versatile scaffold that can be functionalized to tune its charge transport properties. The presence of the bromo and methoxy groups can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the performance of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo substituent, in particular, can facilitate intermolecular interactions through halogen bonding, which can promote ordered packing in the solid state, a key requirement for efficient charge transport. nih.gov

Furthermore, the potential for 3(2H)-Benzofuranone, 5-bromo-7-methoxy- to act as a building block in supramolecular chemistry is noteworthy. The bromo group can act as a halogen bond donor, enabling the programmed self-assembly of complex architectures. nih.gov This could lead to the development of functional materials such as liquid crystals, gels, and porous organic frameworks with applications in sensing, catalysis, and gas storage. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, providing additional control over the self-assembly process.

| Potential Application Area | Role of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- |

| Organic Electronics (OLEDs, OPVs, OFETs) | As a building block to tune electronic properties and solid-state packing. |

| Supramolecular Materials | As a component for self-assembly via halogen and hydrogen bonding. |

| Photoluminescent Probes | As a fluorophore with tunable emission properties. |

| Functional Polymers | As a monomer to be incorporated into polymer chains for specific functionalities. |

Application of Advanced Theoretical Approaches for Deeper Understanding of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- Reactivity and Selectivity

Computational chemistry and theoretical modeling are indispensable tools for gaining a deeper understanding of molecular structure, reactivity, and reaction mechanisms. For 3(2H)-Benzofuranone, 5-bromo-7-methoxy-, advanced theoretical approaches can provide valuable insights that can guide synthetic efforts and the design of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure of the molecule, including the distribution of electron density, the energies of the molecular orbitals, and the electrostatic potential. This information is crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles and for understanding the influence of the bromo and methoxy substituents on the reactivity of the benzofuranone core. For instance, theoretical studies on similar benzofuranone antioxidants have been used to determine thermodynamic parameters and elucidate reaction mechanisms. nih.gov

Furthermore, computational modeling can be used to study the transition states of potential reactions, allowing for the prediction of reaction pathways and the rationalization of observed selectivity. This is particularly valuable in the context of developing new synthetic methodologies, as it can help to optimize reaction conditions and identify the most promising catalytic systems. Molecular dynamics (MD) simulations can also be employed to study the conformational dynamics of the molecule and its interactions with other molecules or with a solvent environment, which is important for understanding its behavior in solution and in the solid state.

| Theoretical Approach | Application to 3(2H)-Benzofuranone, 5-bromo-7-methoxy- |

| Density Functional Theory (DFT) | Calculation of electronic properties, prediction of reactivity, and elucidation of reaction mechanisms. |

| Ab initio methods | High-accuracy calculations of molecular properties and reaction energies. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions in different environments. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of interactions with large biological macromolecules. |

Expansion of Novel In Vitro Mechanistic Studies of 3(2H)-Benzofuranone, 5-bromo-7-methoxy- with Diverse Biological Macromolecules

The benzofuranone scaffold is a common motif in biologically active natural products and synthetic compounds. oregonstate.edu The presence of bromo and methoxy substituents on this core structure in 3(2H)-Benzofuranone, 5-bromo-7-methoxy- suggests a high potential for interesting biological activity, warranting extensive in vitro mechanistic studies.

A primary area of investigation would be the interaction of this compound with various protein targets. Many brominated and methoxylated benzofuran derivatives have shown potent anticancer activity, and in vitro studies could elucidate the underlying mechanisms. oregonstate.edu For example, assays could be designed to investigate the inhibition of specific enzymes, such as kinases or tubulin polymerization, which are common targets for anticancer drugs. The interaction with tubulin is a particularly interesting avenue, as other substituted benzofurans have been shown to interfere with microtubule dynamics. synquestlabs.com

Furthermore, given the prevalence of methoxy-substituted benzofurans as antagonists for adenosine (B11128) receptors, in vitro binding assays with these receptors could reveal potential neurological or anti-inflammatory activities. nih.gov Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) could be used to quantify the binding affinity and kinetics of the interaction between 3(2H)-Benzofuranone, 5-bromo-7-methoxy- and purified biological macromolecules. X-ray crystallography or cryo-electron microscopy could then be employed to determine the three-dimensional structure of the complex, providing a detailed picture of the binding mode and guiding the design of more potent and selective analogs.

| Biological Macromolecule Target | Potential In Vitro Study |

| Protein Kinases | Enzyme inhibition assays to identify potential anticancer activity. |

| Tubulin | Tubulin polymerization assays to investigate effects on microtubule dynamics. |

| Adenosine Receptors | Radioligand binding assays to explore neurological or anti-inflammatory potential. nih.gov |

| DNA/RNA | Binding studies (e.g., UV-Vis, fluorescence spectroscopy) to assess potential genotoxicity or novel therapeutic applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.